

Biosynthesis pathway of Remisporine A and B

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Compound of Interest		
Compound Name:	Remisporine B	
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An in-depth analysis of the biosynthesis of Remisporine A and B, fungal meroterpenoids isolated from the endophytic fungus Remisporia sp. PF-33, reveals a complex pathway involving polyketide and terpenoid precursors. This guide synthesizes the current understanding of the biosynthetic pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid researchers and drug development professionals.

Overview of the Biosynthesis Pathway

The biosynthesis of Remisporine A and B originates from two primary metabolic routes: the polyketide pathway and the mevalonate pathway. The core structure is formed through the condensation of a polyketide moiety and a terpenoid unit, followed by a series of enzymatic modifications including cyclization and oxidation reactions.

A key study identified a putative biosynthetic gene cluster (BGC) responsible for the production of these compounds. This cluster contains genes encoding a polyketide synthase (PKS), a terpene cyclase (TC), and various modifying enzymes such as cytochrome P450 monooxygenases.

Precursors and Key Intermediates

The assembly of Remisporine A and B begins with the following precursors:

 Polyketide Precursor: A hexaketide is synthesized by a non-reducing polyketide synthase (NR-PKS). This is formed from one acetyl-CoA starter unit and five malonyl-CoA extender units.



 Terpenoid Precursor: Farnesyl pyrophosphate (FPP) is generated via the mevalonate pathway.

These precursors undergo a crucial Diels-Alder reaction, a [4+2] cycloaddition, catalyzed by a specialized enzyme, to form the characteristic decalin ring system of the remisporines. Subsequent oxidative modifications lead to the final structures of Remisporine A and B.

Quantitative Data

The following table summarizes the yield of Remisporine A and B from the fermentation of Remisporia sp. PF-33 under specific laboratory conditions.

Compound	Yield (mg/L)
Remisporine A	12.5
Remisporine B	8.3

Table 1: Production yield of Remisporine A and B from a 14-day liquid culture of Remisporia sp. PF-33.

Experimental Protocols

The elucidation of the **remisporine** biosynthetic pathway involved several key experimental procedures.

Gene Knockout and Heterologous Expression

To confirm the function of the putative biosynthetic gene cluster, gene knockout experiments were performed. The NR-PKS gene was targeted for deletion using a CRISPR-Cas9 system.

Methodology:

 Vector Construction: A knockout vector containing the Cas9 nuclease and a guide RNA (gRNA) targeting the NR-PKS gene was constructed. A donor DNA fragment with homologous arms flanking a resistance marker was also prepared.



- Fungal Transformation: Protoplasts of Remisporia sp. PF-33 were generated and transformed with the knockout vector and donor DNA using a polyethylene glycol (PEG)mediated method.
- Mutant Screening: Transformants were selected on a medium containing the appropriate antibiotic. Successful gene deletion was confirmed by PCR analysis and Southern blotting.
- Metabolite Analysis: The wild-type and mutant strains were cultivated under production conditions. The culture extracts were analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to compare their metabolite profiles. The absence of Remisporine A and B in the mutant strain confirmed the role of the NR-PKS gene.

Isotopic Labeling Studies

To trace the origins of the carbon backbone of the remisporines, isotopic labeling experiments were conducted using ¹³C-labeled precursors.

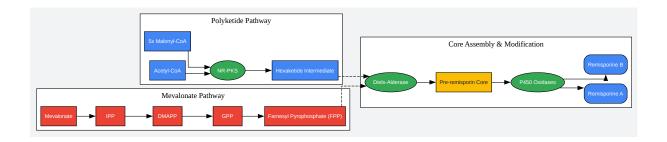
Methodology:

- Precursor Feeding: The Remisporia sp. PF-33 culture was supplemented with [1-13C]acetate and [13C]mevalonolactone at different time points during fermentation.
- Isolation and Purification: After the incubation period, Remisporine A and B were isolated from the culture broth and mycelium using column chromatography and preparative HPLC.
- NMR Analysis: The purified compounds were subjected to ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
- Data Interpretation: The ¹³C enrichment patterns in the NMR spectra were analyzed to map
 the incorporation of the labeled precursors into the polyketide and terpenoid portions of the
 molecules, confirming their respective origins.

Visualizing the Biosynthetic Pathway and Workflows

The following diagrams illustrate the core biosynthetic pathway and the experimental logic used to investigate it.

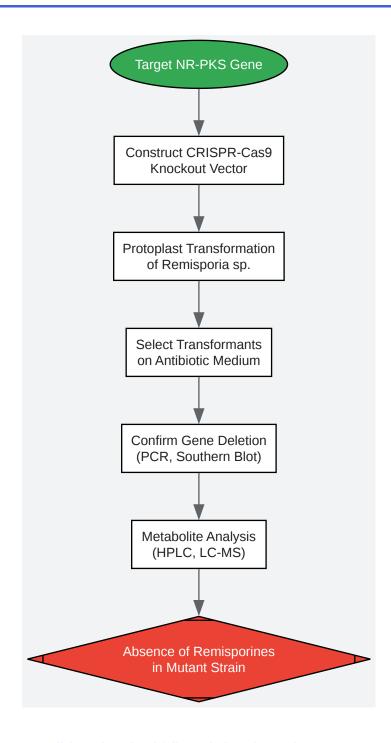




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Caption: Proposed biosynthetic pathway of Remisporine A and B.

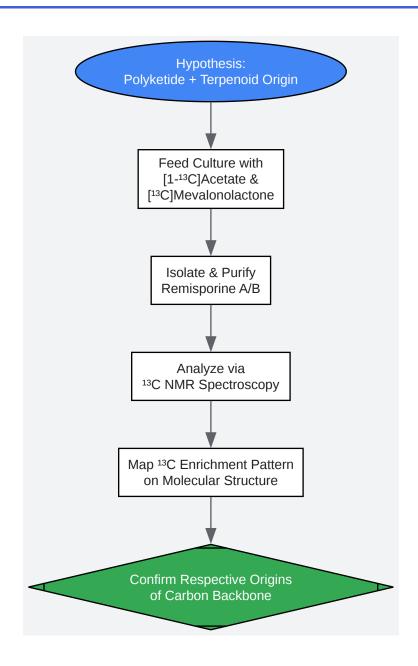




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Caption: Experimental workflow for NR-PKS gene knockout.





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Caption: Logical flow of isotopic labeling experiments.

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